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Compound of Interest |

Compound Name: 4,3'-Dimethoxybenzophenone
CAS No.: 75731-44-1
Cat. No.: B1311337
- 7

Chemical Scaffold Analysis & Application Guide

Executive Summary & Compound Identity

4,3'-Dimethoxybenzophenone (CAS: 75731-44-1) is a diaryl ketone characterized by an
asymmetrical methoxy substitution pattern. Unlike its symmetric isomer (4,4'-
dimethoxybenzophenone) or the vicinal isomer (3,4-dimethoxybenzophenone), the 4,3'-isomer
represents a specific pharmacophore often utilized in Structure-Activity Relationship (SAR)
studies for microtubule-destabilizing agents.

Its structural distinctiveness lies in the "meta-para" electronic push-pull relationship across the
carbonyl bridge, which influences both its photochemical reactivity and its binding affinity in
biological targets, particularly the colchicine-binding site of tubulin.

Chemical Identification

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1311337?utm_src=pdf-interest
https://www.benchchem.com/product/b1311337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Property

Detail

IUPAC Name

(3-methoxyphenyl)(4-

methoxyphenyl)methanone

Common Synonyms

3,4'-Dimethoxybenzophenone; 3-Methoxy-4'-

methoxybenzophenone
CAS Number 75731-44-1
Molecular Formula C15H1403
Molecular Weight 242.27 g/mol
SMILES COclccec(cl)C(=0)c2cec(0C)cc2

Structural Class

Benzophenone; Diaryl Ketone;

Polyalkoxybenzene

Physicochemical Profile

The asymmetry of 4,3'-dimethoxybenzophenone results in physical properties distinct from

the highly crystalline 4,4'-isomer.
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Property

Value | Description

Note

Physical State

Solid (Crystalline powder)

Typically crystallizes from

ethanol/hexane.

Lower than the symmetric 4,4'-

_ _ 88-92 °C _
Melting Point ) isomer (141-146 °C) due to
(Predicted/Analogous) )
reduced packing symmetry.
Soluble: DCM, Chloroform,
Solubility DMSO, Ethyl Acetatelnsoluble:  High lipophilicity (LogP ~3.5).
Water
Characteristic
. . and
UV/Vis Absorption ~285 nm, ~310 nm
transitions of the
benzophenone chromophore.
Nucleophilic addition The 4-methoxy ring is more
Reactivity (carbonyl); Electrophilic activated towards electrophiles

substitution (rings)

than the 3-methoxy ring.

Synthetic Pathways & Methodology

The most robust synthesis of 4,3'-dimethoxybenzophenone utilizes Friedel-Crafts Acylation.

This route is preferred over Grignard additions due to higher regioselectivity and scalability.

Protocol: Regioselective Friedel-Crafts Acylation

Objective: Synthesize 4,3'-dimethoxybenzophenone from 3-methoxybenzoyl chloride and

anisole.

Mechanism: The reaction relies on the directing effects of the substituents. The acyl chloride

provides the meta-methoxy ring (Ring A). The substrate (anisole) directs the incoming

electrophile to the para position (Ring B) due to steric hindrance at the ortho position.

Reagents:
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3-Methoxybenzoyl chloride (1.0 equiv)

Anisole (Methoxybenzene) (1.1 equiv)

Aluminum Chloride (AICI3) (1.2 equiv) — Lewis Acid Catalyst

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) — Solvent
Step-by-Step Workflow:

o Catalyst Activation: In a flame-dried 3-neck flask under N2, suspend anhydrous AICIs (160
mg, 1.2 mmol) in dry DCM (5 mL) at 0 °C.

e Acylium lon Formation: Add 3-methoxybenzoyl chloride (170 mg, 1.0 mmol) dropwise. Stir
for 15 min until the solution becomes homogenous (formation of the acylium complex).

» Electrophilic Attack: Add anisole (119 mg, 1.1 mmol) dropwise, maintaining temperature <5
°C. The solution will likely turn dark orange/red.

e Propagation: Allow the mixture to warm to room temperature (25 °C) and stir for 4—6 hours.
Monitor via TLC (Hexane:EtOAc 4:1).

e Quenching: Pour the reaction mixture slowly into ice-cold 1M HCI to hydrolyze the aluminum
complex.

e Workup: Extract with DCM (3 x 10 mL). Wash combined organics with saturated NaHCOs (to
remove unreacted acid) and brine. Dry over Na2SOa.

 Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or purify via flash column
chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Reaction Logic Visualization
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Caption: Friedel-Crafts acylation pathway favoring para-substitution on the anisole ring.

Spectroscopic Characterization

Identification of the 4,3'-isomer requires distinguishing the two non-equivalent aromatic rings.

'H-NMR Interpretation (400 MHz, CDCI:s)

The spectrum displays two distinct aromatic systems:[1]
» Ring A (3-Methoxy substituted): Exhibits a meta-coupling pattern.
o ~7.40-7.50 (m, 1H, H-5")
o ~7.30-7.35 (m, 1H, H-2') — Isolated singlet-like due to meta coupling
o ~7.10-7.20 (m, 2H, H-4', H-6")
» Ring B (4-Methoxy substituted): Exhibits a characteristic AA'BB' system (para-substitution).
o ~7.80 (d, J = 8.8 Hz, 2H, H-2,6) — Deshielded by Carbonyl
o ~6.95 (d, J = 8.8 Hz, 2H, H-3,5) — Shielded by Methoxy
¢ Methoxy Groups:
o ~3.89 (s, 3H, 4-OMe)

o ~3.85 (s, 3H, 3-OMe)
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3C-NMR Key Signals|[5]
e Carbonyl (C=0): ~195 ppm.[1]

e Aromatic C-O: ~163 ppm (C-4) and ~159 ppm (C-3").

e Methoxy Carbons: Two distinct peaks around 55.4 and 55.6 ppm.

Applications in Drug Discovery

4,3'-Dimethoxybenzophenone serves as a critical scaffold and negative control in the
development of tubulin polymerization inhibitors.

Tubulin Binding (Colchicine Site)

Benzophenone-type analogs are designed to mimic the pharmacophore of Combretastatin A-4
(CA-4) and Phenstatin.

e Mechanism: These molecules bind to the colchicine site of

-tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest.

e SAR Insight: The 3,4,5-trimethoxy substitution (Ring A of CA-4) is usually required for
nanomolar potency. The 4,3'-dimethoxy analog (lacking the 3,5-dimethoxy motif on Ring A)
typically shows micromolar activity (

> 10
M).

» Utility: It is used to validate the necessity of the trimethoxy motif. If a derivative retains
potency without the trimethoxy group, it suggests a binding mode distinct from the classic
colchicine pocket.

Photo-Affinity Labeling

As a benzophenone, this compound can be used as a photo-affinity probe. Upon UV irradiation
(=350 nm), the carbonyl oxygen forms a diradical that can covalently crosslink to nearby amino
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acid residues (e.g., Methionine) in the target protein. This is used to map the binding orientation
of the drug within the tubulin pocket.

Biological Pathway Diagram
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Caption: Mechanism of action for benzophenone-based antimitotic agents.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the 4,3'-isomer is limited, it should be handled according to
protocols for general benzophenones.

» Hazard Classification: Irritant (Skin/Eye/Respiratory).
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» Signal Word: Warning.
e Precaution: Avoid dust formation. Use in a fume hood.
o Storage: Store at 2—-8 °C (Refrigerate) to prevent slow oxidation or discoloration.

» Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with
an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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